molecular formula C29H28ClF3N4O2 B1166443 Telacebec CAS No. 1334719-95-7

Telacebec

Numéro de catalogue: B1166443
Numéro CAS: 1334719-95-7
Poids moléculaire: 557.0 g/mol
Clé InChI: OJICYBSWSZGRFB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Telacebec, also known as Q203, is a selective inhibitor with high specificity for the cytochrome bc1 complex of Mycobacterium tuberculosis . This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium’s ability to generate energy .

Mode of Action

This compound binds to the menaquinol-binding site of the QcrB subunit of the cytochrome bc1 complex . This binding inhibits the function of the cytochrome bc1 complex, which is a critical component of the electron transport chain . As a result, the bacterium’s ability to generate energy is disrupted .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the oxidative phosphorylation pathway . By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain, which is a key part of this pathway . This results in a decrease in ATP production, leading to a rapid decrease in intracellular ATP levels .

Pharmacokinetics

In a phase 1b trial, this compound was orally administered once daily with a standard meal for 14 days . The overall extent (AUC τ) and peak (C max) exposures of this compound increased with increasing this compound doses from 20 mg to 320 mg . A steady state was achieved for plasma this compound by day 12, and there was 1.9- to 3.1-fold accumulation in the extent of this compound exposure after daily doses for 14 days . Analysis of plasma samples indicated that this compound was the primary circulating entity with no significant metabolites .

Result of Action

The inhibition of the cytochrome bc1 complex disrupts the bacterium’s ability to generate energy, leading to a decrease in ATP production . This results in a rapid decrease in intracellular ATP levels . The disruption of energy generation and the decrease in ATP levels can lead to the death of the bacterium, making this compound a promising agent for the treatment of tuberculosis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of food can significantly increase plasma concentrations of this compound

Analyse Biochimique

Biochemical Properties

Telacebec plays a crucial role in biochemical reactions by inhibiting the cytochrome bc1 complex of Mycobacterium tuberculosis. This complex is a critical component of the electron transport chain, and its inhibition disrupts the bacterium’s ability to generate energy. This compound interacts specifically with the QcrB subunit of the cytochrome bc1 complex, binding to the menaquinol-binding site. This interaction forces the bacterium to use the less energetically efficient cytochrome bd oxidase, thereby reducing its energy production and leading to bacteriostasis .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In Mycobacterium tuberculosis, this compound causes rapid depletion of intracellular adenosine triphosphate (ATP), leading to bacterial cell death. This depletion occurs regardless of the replication status of the bacteria, making this compound effective against both actively replicating and dormant bacteria . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, suggesting a broader impact on bacterial metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the cytochrome bc1 complex. By binding to the menaquinol-binding site of the QcrB subunit, this compound prevents the oxidation of menaquinol, thereby inhibiting the electron transport chain. This inhibition disrupts the proton gradient across the bacterial membrane, leading to a reduction in ATP synthesis and ultimately causing bacterial cell death . The high specificity of this compound for the cytochrome bc1 complex ensures minimal off-target effects, making it a potent and selective antituberculosis agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound has demonstrated high metabolic stability in microsomes and cryopreserved hepatocytes from various species, including humans, monkeys, rats, and dogs . This stability suggests that this compound can achieve good systemic exposure in humans. Long-term studies have shown that this compound remains effective over extended periods, with no significant degradation observed . Additionally, this compound has been shown to maintain its bacteriostatic effects over time, making it a reliable option for long-term tuberculosis treatment .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mouse models of tuberculosis, this compound has demonstrated potent activity at doses ranging from 5 to 20 milligrams per kilogram . Higher doses have been associated with increased efficacy, rendering nearly all treated mice culture-negative for Mycobacterium tuberculosis . At very high doses, some adverse effects have been observed, including the emergence of drug-resistant bacteria . These findings highlight the importance of optimizing dosage to balance efficacy and safety in tuberculosis treatment.

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, a critical component of energy metabolism in Mycobacterium tuberculosis . By inhibiting the cytochrome bc1 complex, this compound disrupts the electron transport chain, leading to a reduction in ATP synthesis. This disruption affects the overall metabolic flux within the bacterium, reducing its ability to generate energy and sustain growth . Additionally, this compound has been shown to downregulate the transcription of genes involved in virulence lipid biosynthesis, further impacting bacterial metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through passive diffusion . Once inside the cell, this compound localizes to the bacterial membrane, where it interacts with the cytochrome bc1 complex . The high specificity of this compound for the cytochrome bc1 complex ensures that it accumulates at the site of action, maximizing its efficacy . Additionally, this compound has been shown to achieve good systemic exposure in humans, suggesting efficient distribution throughout the body .

Subcellular Localization

This compound localizes to the bacterial membrane, where it exerts its inhibitory effects on the cytochrome bc1 complex . This localization is facilitated by the compound’s high affinity for the menaquinol-binding site of the QcrB subunit . By targeting the bacterial membrane, this compound ensures that its inhibitory effects are concentrated at the site of action, maximizing its potency and minimizing off-target effects . Additionally, the high specificity of this compound for the cytochrome bc1 complex ensures that it does not interfere with other cellular processes, further enhancing its selectivity and efficacy .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du Telacebec implique plusieurs étapes, commençant par la préparation du noyau imidazopyridine. Ce noyau est ensuite fonctionnalisé avec divers substituants pour obtenir la structure chimique souhaitée. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour assurer la bonne formation du composé .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et le rendement, impliquant souvent des systèmes automatisés et des mesures strictes de contrôle de la qualité pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le Telacebec subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants :

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier l'inhibition du complexe cytochrome bc1 et ses effets sur la production d'énergie cellulaire.

    Biologie : Investigué pour son potentiel à perturber le métabolisme énergétique de divers agents pathogènes, y compris Mycobacterium tuberculosis.

    Médecine : Exploré comme traitement de la tuberculose multirésistante et d'autres maladies infectieuses.

    Industrie : Applications potentielles dans le développement de nouveaux antibiotiques et agents antimicrobiens .

5. Mécanisme d'action

Le this compound exerce ses effets en inhibant sélectivement le complexe cytochrome bc1 de Mycobacterium tuberculosis. Ce complexe est un composant essentiel de la chaîne de transport des électrons, et son inhibition perturbe la capacité de la bactérie à produire de l'énergie. Cela conduit à une diminution rapide des niveaux d'ATP intracellulaires, entraînant finalement la mort cellulaire .

Composés similaires :

Unicité du this compound : Le this compound est unique dans sa capacité à cibler le complexe cytochrome bc1, un nouveau mécanisme d'action qui le distingue des autres antibiotiques. Cela le rend particulièrement efficace contre les souches multirésistantes de Mycobacterium tuberculosis .

Applications De Recherche Scientifique

Telacebec has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the inhibition of cytochrome bc1 complex and its effects on cellular energy production.

    Biology: Investigated for its potential to disrupt the energy metabolism of various pathogens, including Mycobacterium tuberculosis.

    Medicine: Explored as a treatment for multidrug-resistant tuberculosis and other infectious diseases.

    Industry: Potential applications in the development of new antibiotics and antimicrobial agents .

Comparaison Avec Des Composés Similaires

Uniqueness of Telacebec: this compound is unique in its ability to target the cytochrome bc1 complex, a novel mechanism of action that sets it apart from other antibiotics. This makes it particularly effective against multidrug-resistant strains of Mycobacterium tuberculosis .

Activité Biologique

Telacebec, also known as Q203, is a novel compound under investigation for its potential in treating tuberculosis (TB), particularly against drug-resistant strains of Mycobacterium tuberculosis (Mtb). Its mechanism of action primarily involves the inhibition of the cytochrome bc1 complex in the mycobacterial electron transport chain, leading to significant alterations in cellular metabolism and virulence factor production. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound functions by binding to the menaquinol-binding site of the QcrB subunit within the cytochrome bc1 complex. This interaction disrupts electron transfer processes essential for ATP synthesis, causing a metabolic rerouting that results in decreased ATP levels within the bacteria. As a consequence, this compound exhibits bacteriostatic properties rather than outright bactericidal effects at certain concentrations .

Key Findings on Mechanism

  • Inhibition of Electron Transport : this compound effectively inhibits the menaquinol:oxygen oxidoreductase activity in M. smegmatis, which is indicative of its potential to disrupt similar processes in pathogenic strains like Mtb .
  • Impact on Virulence Lipids : Research indicates that this compound reduces the expression of proteins involved in the biosynthesis of phthiocerol dimycocerosates (PDIMs) and phenolic glycolipids (PGLs), which are critical virulence factors for mycobacteria. This downregulation occurs even at concentrations below the minimum inhibitory concentration (MIC) .

Efficacy Against Mycobacterium tuberculosis

This compound has demonstrated potent activity against both drug-sensitive and multidrug-resistant strains of Mtb. The compound has shown a remarkable ability to inhibit bacterial growth at low nanomolar concentrations.

Efficacy Data

Study IC50 (nM) Model Outcome
In vitro on clinical isolates2.7Cultured broth mediumEffective against resistant strains
In vivo murine model<1Chronic TB infectionSignificant reduction in bacterial load (>90%)
Phase 2 clinical trial0.28Human subjectsReduced mycobacterial sputum load

The drug's effectiveness was further validated in various animal models, where it exhibited comparable efficacy to established treatments like bedaquiline and isoniazid .

Safety and Pharmacokinetics

This compound has undergone extensive safety evaluations, demonstrating a favorable profile across multiple studies. In Phase 1 trials, doses ranging from 10 to 800 mg were well tolerated without significant adverse events.

Pharmacokinetic Properties

  • Absorption : Maximum plasma concentration (CmaxC_{max}) reached within 2 to 3.5 hours post-administration.
  • Bioavailability : Approximately 90.7% oral bioavailability.
  • Half-life : Extended half-life supports once-daily dosing regimens .

Case Studies and Clinical Trials

Recent clinical trials have highlighted this compound's potential as part of combination therapy for TB. In one notable Phase 2 study, patients receiving this compound showed a dose-dependent reduction in sputum mycobacterial load, reinforcing its role as a promising candidate for TB treatment .

Notable Clinical Outcomes

  • Phase 2 Trial Results : Patients treated with this compound demonstrated significant clinical improvement with a marked reduction in bacterial load.
  • Combination Therapy Potential : this compound has shown synergistic effects when used alongside other anti-TB agents such as rifampicin and vancomycin, suggesting its utility in multi-drug regimens .

Propriétés

IUPAC Name

6-chloro-2-ethyl-N-[[4-[4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl]phenyl]methyl]imidazo[1,2-a]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28ClF3N4O2/c1-2-25-27(37-18-22(30)7-12-26(37)35-25)28(38)34-17-19-3-8-23(9-4-19)36-15-13-21(14-16-36)20-5-10-24(11-6-20)39-29(31,32)33/h3-12,18,21H,2,13-17H2,1H3,(H,34,38)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJICYBSWSZGRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N2C=C(C=CC2=N1)Cl)C(=O)NCC3=CC=C(C=C3)N4CCC(CC4)C5=CC=C(C=C5)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28ClF3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347896
Record name Telacebec
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

557.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334719-95-7
Record name Q-203
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334719957
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telacebec
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2-ethyl-N-[(4-{4-[4-(trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TELACEBEC
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55G92WGH3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telacebec
Reactant of Route 2
Reactant of Route 2
Telacebec
Reactant of Route 3
Reactant of Route 3
Telacebec
Reactant of Route 4
Telacebec
Reactant of Route 5
Reactant of Route 5
Telacebec
Reactant of Route 6
Reactant of Route 6
Telacebec

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.